molecular formula C7H10N2O3 B2783933 2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid CAS No. 937685-33-1

2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid

Cat. No.: B2783933
CAS No.: 937685-33-1
M. Wt: 170.168
InChI Key: XMFBUONCRPWWSU-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid is a chemical compound with the molecular formula C7H10N2O3. It is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid typically involves the reaction of 1-methyl-1H-imidazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. The presence of the methoxy group and the acetic acid moiety provides distinct chemical properties that differentiate it from other imidazole derivatives .

Properties

IUPAC Name

2-[(1-methylimidazol-2-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9-3-2-8-6(9)4-12-5-7(10)11/h2-3H,4-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFBUONCRPWWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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